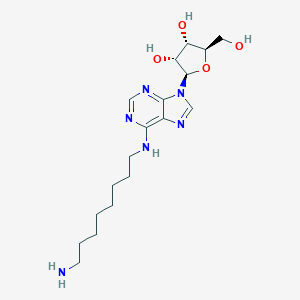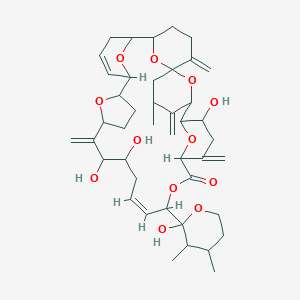![molecular formula C21H27N3O3S2 B038574 Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-47-8](/img/structure/B38574.png)
Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the sulfonamide family and has been found to have a variety of applications in different fields of study. In
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- involves the binding of the compound to the active site of the target enzyme. The compound forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. This inhibition of the enzyme activity leads to a decrease in the production of the target molecule and ultimately leads to a physiological effect.
Efectos Bioquímicos Y Fisiológicos
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in the pH of the body fluids. The compound has also been shown to have an effect on the immune system by inhibiting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- in lab experiments are its ability to act as a fluorescent probe and its inhibitory effect on carbonic anhydrase. The compound can be used to detect proteins, DNA, and RNA in biological samples. It can also be used to study the role of carbonic anhydrase in various physiological processes. The limitations of using this compound in lab experiments are its toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the use of Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the study of the role of carbonic anhydrase in different physiological processes. The compound can also be used to study the effect of carbonic anhydrase inhibitors on the immune system. Additionally, the compound can be used in the development of new drugs for the treatment of diseases that are associated with abnormal carbonic anhydrase activity.
Conclusion:
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a valuable compound that has been extensively used in scientific research. Its unique properties make it a versatile tool for studying various biological processes. The compound's ability to act as a fluorescent probe and its inhibitory effect on carbonic anhydrase have made it a valuable tool in biochemistry, pharmacology, and medicinal chemistry. The compound's toxicity and limited solubility in water are limitations that must be considered when using it in lab experiments. However, the compound's potential for future research makes it an exciting area of study.
Métodos De Síntesis
The synthesis of Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- involves the reaction between 6-hydroxy-4,5,7-trimethyl-2-benzothiazole and N,N-diethyl-4-aminobenzenesulfonamide. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting compound is purified using chromatography techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- has been extensively used in scientific research due to its unique properties. This compound has been found to have applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. It has also been used as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Propiedades
Número CAS |
120164-47-8 |
|---|---|
Nombre del producto |
Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Fórmula molecular |
C21H27N3O3S2 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O3S2/c1-6-24(7-2)29(26,27)17-10-8-16(9-11-17)12-22-21-23-18-13(3)14(4)19(25)15(5)20(18)28-21/h8-11,25H,6-7,12H2,1-5H3,(H,22,23) |
Clave InChI |
BULOGRPQSVNRCT-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC2=NC3=C(S2)C(=C(C(=C3C)C)O)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC2=NC3=C(S2)C(=C(C(=C3C)C)O)C |
Sinónimos |
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)



![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

